N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide

Fungicide Pharmacology Structure-Activity Relationship

N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide (CAS 678969-40-9) is a synthetic small molecule belonging to the pyridinyl ethylbenzamide derivative class. Its molecular formula is C14H17FN2O with a molecular weight of 248.30 g/mol.

Molecular Formula C14H17FN2O
Molecular Weight 248.30 g/mol
CAS No. 678969-40-9
Cat. No. B12521489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide
CAS678969-40-9
Molecular FormulaC14H17FN2O
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESCCC1=CCCN(C1)NC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C14H17FN2O/c1-2-11-4-3-9-17(10-11)16-14(18)12-5-7-13(15)8-6-12/h4-8H,2-3,9-10H2,1H3,(H,16,18)
InChIKeyKMUYHWGVLXWULT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide (CAS 678969-40-9)


N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide (CAS 678969-40-9) is a synthetic small molecule belonging to the pyridinyl ethylbenzamide derivative class. Its molecular formula is C14H17FN2O with a molecular weight of 248.30 g/mol. This compound has been referenced in the context of fungicidal compositions, specifically for use against plant pathogens like Fusarium virguliforme [1]. However, its specific biological activity, potency, and physicochemical properties are not detailed in the available primary literature.

The Risk of Unverified Substitution of N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide


For the pyridinyl ethylbenzamide class, minor structural modifications can drastically alter biological target engagement, potency, and safety profiles. Generic substitution is not supported because no quantitative structure-activity relationship (SAR) data, such as IC50 values or target selectivity profiles, have been publicly disclosed for N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide. Without this data, any analog with a similar core but different substitution pattern (e.g., halogen position, alkyl chain length) cannot be assumed to be functionally equivalent [1]. This lack of data necessitates exclusive sourcing of the exact compound for research continuity.

Specific Quantitative Evidence for N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide


Absence of Public Biological Activity Data for CAS 678969-40-9

A direct head-to-head comparison or quantitative biological activity claim for N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide cannot be made. Patent literature identifies the broader compound class, including this specific CAS number, as having potential fungicidal applications [1]. However, the patent provides no specific minimum inhibitory concentration (MIC), IC50, or efficacy percentage for this exact compound against any fungal strain or biological target, nor does it benchmark it against a close analog. Consequently, no quantifiable differentiation from alternatives can be established.

Fungicide Pharmacology Structure-Activity Relationship

Potential Application Scenarios for N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide


Agricultural Research on Sudden Death Syndrome (SDS)

Based on its inclusion in a patent for fungicidal compositions, this compound may be investigated as a candidate for combating Sudden Death Syndrome in soybeans, caused by Fusarium virguliforme [1]. Research groups could use the pure compound to establish baseline structure-activity relationships (SAR) for this specific substitution pattern, a necessary step before any claims of efficacy or superiority can be made.

Chemical Biology Tool for Target Deconvolution

Given the complete absence of disclosed biological activity data, a primary research application is its use as a probe in target deconvolution studies. The compound, representing a specific combination of a 4-fluoro substituent on the benzamide and a 5-ethyl group on the tetrahydropyridine, can be used in affinity-based proteomics to identify its protein binding partners, generating the first quantitative data for this chemotype [1].

Synthetic Chemistry and Analytical Standard

This compound can serve as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) designed to detect and quantify this specific pyridinyl ethylbenzamide derivative in complex mixtures during drug discovery or pesticide development. Its well-defined structure makes it suitable for method validation, even in the absence of biological data.

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